1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-4-carboxamide
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Overview
Description
1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-4-carboxamide is a synthetic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyrimidine ring substituted with dimethyl groups, a triazole ring, and a piperidine carboxamide moiety, making it a complex and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and triazole intermediates, followed by their coupling through various reaction conditions. Common reagents used in these reactions include hydrazines, aryl halides, and carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Aryl halides, hydrazines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cells.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or receptors critical for cell proliferation, leading to its potential use as an anticancer agent. The compound’s structure allows it to bind to these targets effectively, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
1-(4,6-dimethylpyrimidin-2-yl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid: Shares the pyrimidine ring but differs in the substituents and overall structure.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: Contains the triazole ring but has different functional groups and applications.
Uniqueness
1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-4-carboxamide is unique due to its combination of pyrimidine, triazole, and piperidine carboxamide moieties.
Properties
Molecular Formula |
C21H25N7O |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H25N7O/c1-15-11-16(2)25-21(24-15)27-9-7-18(8-10-27)20(29)26-19-5-3-17(4-6-19)12-28-14-22-13-23-28/h3-6,11,13-14,18H,7-10,12H2,1-2H3,(H,26,29) |
InChI Key |
YLMHHTUSYIXFDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4)C |
Origin of Product |
United States |
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